molecular formula C19H17F2N3O4 B6083108 1-{3-Fluoro-4-[4-(2-fluoro-5-nitrobenzoyl)piperazino]phenyl}-1-ethanone

1-{3-Fluoro-4-[4-(2-fluoro-5-nitrobenzoyl)piperazino]phenyl}-1-ethanone

Cat. No. B6083108
M. Wt: 389.4 g/mol
InChI Key: OSGHZSYTAFFZCF-UHFFFAOYSA-N
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Patent
US07427612B2

Procedure details

A solution of 1-{3-Fluoro-4-[4-(2-fluoro-5-nitro-benzoyl)-piperazin-1-yl]-phenyl}-ethanone (0.065 g, 0.167 mmol) in morpholine (0.29 ml) was heated for 30 minutes at 100° C. then cooled to room temperature and diluted with water. The resulting solid was filtered and dried to provide the title compound (71 mg, 93%) as a yellow solid, MS (m/e): 457.3 (M+H+, 100%)
Quantity
0.065 g
Type
reactant
Reaction Step One
Quantity
0.29 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
93%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([C:26](=[O:28])[CH3:27])[CH:5]=[CH:6][C:7]=1[N:8]1[CH2:13][CH2:12][N:11]([C:14](=[O:25])[C:15]2[CH:20]=[C:19]([N+:21]([O-:23])=[O:22])[CH:18]=[CH:17][C:16]=2F)[CH2:10][CH2:9]1.[NH:29]1[CH2:34][CH2:33][O:32][CH2:31][CH2:30]1>O>[N:29]1([C:16]2[CH:17]=[CH:18][C:19]([N+:21]([O-:23])=[O:22])=[CH:20][C:15]=2[C:14]([N:11]2[CH2:10][CH2:9][N:8]([C:7]3[CH:6]=[CH:5][C:4]([C:26](=[O:28])[CH3:27])=[CH:3][C:2]=3[F:1])[CH2:13][CH2:12]2)=[O:25])[CH2:34][CH2:33][O:32][CH2:31][CH2:30]1

Inputs

Step One
Name
Quantity
0.065 g
Type
reactant
Smiles
FC=1C=C(C=CC1N1CCN(CC1)C(C1=C(C=CC(=C1)[N+](=O)[O-])F)=O)C(C)=O
Name
Quantity
0.29 mL
Type
reactant
Smiles
N1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
N1(CCOCC1)C1=C(C(=O)N2CCN(CC2)C2=C(C=C(C=C2)C(C)=O)F)C=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 71 mg
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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